Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Description
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (metGEM) is the methyl ester derivative of gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), a widely used lipid-regulating agent . Gemfibrozil acts as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol . MetGEM is synthesized via methylation of gemfibrozil, often serving as a prodrug or synthetic intermediate .
Properties
IUPAC Name |
methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-12-7-8-13(2)14(11-12)19-10-6-9-16(3,4)15(17)18-5/h7-8,11H,6,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQSETYDHFYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-25-9 | |
| Record name | Gemfibrozil methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149105259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GEMFIBROZIL METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DS4T7GUH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves the esterification of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
Reduction: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Lipid Regulation and Cardiovascular Health
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is primarily recognized for its role as an antihyperlipidemic agent. It is a derivative of gemfibrozil, which has been extensively studied for its ability to regulate lipid levels in the blood. Gemfibrozil is known to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol and triglycerides . This dual action makes it a valuable compound in the treatment and prevention of cardiovascular diseases, particularly arteriosclerosis.
1.2 Mechanism of Action
The mechanism through which this compound exerts its effects involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism . This activation leads to enhanced fatty acid oxidation and reduced triglyceride synthesis in the liver.
Research and Development Studies
2.1 Molecular Dynamics and Crystallization Kinetics
Recent studies have utilized techniques such as broadband dielectric spectroscopy to investigate the molecular dynamics and crystallization kinetics of gemfibrozil and its derivatives, including this compound. These studies provide insights into the thermal properties and intermolecular interactions of these compounds . The findings suggest that variations in molecular structure can significantly affect their physical properties and biological activity.
2.2 Synthesis and Characterization
The synthesis of this compound typically involves esterification processes using gemfibrozil as a precursor. For instance, one method involves dissolving gemfibrozil in methanol with the addition of sulfuric acid as a catalyst, followed by extraction and purification steps . Characterization techniques such as infrared spectroscopy and calorimetric measurements are employed to confirm the structure and purity of the synthesized compound.
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1: A clinical trial demonstrated that patients treated with gemfibrozil showed significant improvements in lipid profiles over a six-month period. The study noted similar effects for its methylated derivative .
- Case Study 2: Research on crystallization kinetics revealed that modifications in molecular structure could enhance solubility and bioavailability of the drug, potentially leading to improved therapeutic outcomes .
Mechanism of Action
The mechanism of action of Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to modulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs). This activation leads to the regulation of genes involved in lipid and glucose metabolism, thereby exerting its lipid-lowering effects.
Comparison with Similar Compounds
Structural Analogs and Derivatives
Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid)
- Structure : Carboxylic acid functional group.
- Molecular Formula : C₁₅H₂₂O₃.
- Molecular Weight : 250.33 g/mol .
- Applications : First-line treatment for hypertriglyceridemia; inhibits hepatic triglyceride synthesis .
- Key Differences : Higher polarity and lower membrane permeability compared to esters.
Deuterated Gemfibrozil (dGEM)
- Structure : Gemfibrozil with deuterium substitution at key positions.
- Molecular Formula : C₁₅H₂₁O₃D.
- Molecular Weight : 251.33 g/mol .
- Applications : Used in metabolic studies to track pharmacokinetics via isotope effects .
- Key Differences : Enhanced metabolic stability due to deuterium’s kinetic isotope effect.
Isobutyl 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate
- Structure : Isobutyl ester of gemfibrozil.
- Molecular Formula : C₁₉H₃₀O₃.
- Molecular Weight : 306.44 g/mol .
- Applications : Synthetic intermediate in organic chemistry; higher lipophilicity than gemfibrozil .
Prop-2-yn-1-yl 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate
- Structure : Propargyl ester derivative.
- Molecular Formula : C₁₉H₂₄O₃.
- Molecular Weight : 300.39 g/mol .
- Applications : Alkynylative cyclization reactions; "click chemistry" applications due to terminal alkyne group .
- Key Differences : Reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Fluorinated Derivatives (e.g., 2-((4-Fluoro-4-methylpentyl)oxy)-1,4-dimethylbenzene)
- Structure : Fluorine substitution on the alkyl chain.
- Molecular Formula : C₁₄H₂₂FO.
- Molecular Weight : 225.16 g/mol .
- Applications : Radiochemistry (¹⁸F-labeled versions for PET imaging) .
- Key Differences : Fluorine enhances electronegativity and metabolic resistance.
Oxadiazole Derivatives (e.g., 2-(5-(2,5-Dimethylphenoxy)-2-methylpentan-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole)
- Structure : Incorporates a 1,3,4-oxadiazole ring.
- Molecular Formula : C₂₄H₂₈N₂O₂.
- Molecular Weight : 376.49 g/mol .
- Applications : Explored for antimicrobial or anticancer activities due to oxadiazole’s bioactivity .
- Key Differences : Rigid heterocyclic structure alters binding affinity and solubility.
Comparative Data Table
Pharmacological and Physical Properties
- Lipophilicity : Esters (metGEM, isobutyl) exhibit higher logP values than gemfibrozil, enhancing membrane permeability .
- Metabolic Stability : Deuterated gemfibrozil shows prolonged half-life due to reduced CYP450-mediated oxidation .
- Solubility : Gemfibrozil (carboxylic acid) has higher aqueous solubility than its esters, which are more soluble in organic solvents .
- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability, as seen in HRMS and NMR data .
Biological Activity
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C15H22O3
- Molecular Weight : 250.34 g/mol
- IUPAC Name : this compound
The compound features a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a dimethylpentanoate moiety. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Lipid Regulation : Similar compounds have been shown to influence lipid metabolism. For instance, derivatives of this compound class are known to regulate blood lipid levels and may have implications in the treatment of hyperlipidemia and arteriosclerosis .
- Receptor Interaction : The compound may interact with various receptors involved in metabolic pathways, potentially modulating their activity and influencing physiological responses.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the dimethylphenoxy group can enhance the scavenging ability against free radicals, thus protecting cells from oxidative stress.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits.
Case Studies and Research Findings
- Lipid Regulation Studies : In a study examining the effects of phenoxyalkanoic acids on lipid metabolism, it was found that certain derivatives could effectively lower LDL cholesterol while increasing HDL cholesterol levels . This suggests potential applications in cardiovascular health.
- Antioxidant Efficacy : A comparative study assessed various phenoxy compounds for their antioxidant capabilities. This compound demonstrated a notable ability to reduce lipid peroxidation in vitro .
- In Vivo Studies : Animal models treated with similar compounds showed reduced markers of inflammation and improved lipid profiles after administration of this compound .
Data Table: Biological Activities Comparison
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Lipid Regulation |
|---|---|---|---|
| This compound | High | Moderate | Effective |
| Gemfibrozil (similar structure) | Moderate | Low | High |
| Other Phenoxyalkanoic Acids | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate?
- Methodological Answer : The compound is synthesized via esterification of its parent acid, Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid). Key protocols include:
- GP-7/GP-8 procedures : Alkylation of 5-iodopentyl intermediates with organozinc reagents (e.g., Zn-2) or ketones under palladium catalysis, followed by purification via silica gel chromatography (20%→60% EtOAc/hexanes) .
- Photoredox-catalyzed cyclization : Using 4CzIPN as a photocatalyst and PhLi as a base in DMSO, yielding cyclobutane derivatives with 80% efficiency .
- Esterification : Reaction of the carboxylic acid with methanol under acidic conditions, as described in Gemfibrozil synthesis manuals .
Q. How is the purity and identity of this compound validated in research settings?
- Methodological Answer :
- HPLC : Retention time comparison with authentic standards (e.g., 8.45 min at 254 nm for related esters) .
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) analysis for characteristic peaks (e.g., δ 3.72 ppm for methoxy groups, aromatic proton shifts at δ 6.6–7.0 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 264.1725 exact mass for C₁₆H₂₄O₃) .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer :
- Solubility : Limited water solubility (analogous to Gemfibrozil: 0.0019% w/v in water), but soluble in organic solvents like DMSO and EtOAc .
- Stability : Store at +5°C to prevent degradation; sensitive to hydrolysis under acidic/basic conditions, necessitating inert atmospheres during reactions .
- Melting Point : Derivatives like Gemfibrozil Methyl Ester are oils at room temperature, requiring low-temperature crystallization for solid-state studies .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations) to confirm chemical environments .
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping signals in crowded spectral regions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives (e.g., cyclobutane analogs) .
Q. How can enantioselective synthesis be achieved for derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ nickel or palladium complexes with chiral ligands (e.g., BINAP) to achieve high enantiomeric excess (ee) in alkylation steps .
- Asymmetric Hydrogenation : Reduce ketone intermediates using Rhodium catalysts (e.g., Rh-(S)-BINAP) for stereocontrol .
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers post-synthesis .
Q. What methodological considerations are critical when studying degradation pathways?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (UV light, pH extremes) and monitor via LC-MS for breakdown products (e.g., hydrolysis to Gemfibrozil) .
- Kinetic Analysis : Use Arrhenius plots to model degradation rates under varying temperatures, informing storage guidelines .
- Mechanistic Probes : Isotope trapping (e.g., ¹⁸O-labeled water) to identify hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
